Cas no 1484371-57-4 (N-methyl-8-azabicyclo3.2.1octan-3-amine)

N-methyl-8-azabicyclo3.2.1octan-3-amine 化学的及び物理的性質
名前と識別子
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- 8-Azabicyclo[3.2.1]octan-3-amine, N-methyl-
- N-methyl-8-azabicyclo3.2.1octan-3-amine
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- MDL: MFCD21104729
- インチ: 1S/C8H16N2/c1-9-8-4-6-2-3-7(5-8)10-6/h6-10H,2-5H2,1H3
- InChIKey: WNSSUFJHJNONCC-UHFFFAOYSA-N
- ほほえんだ: C12NC(CC1)CC(NC)C2
計算された属性
- せいみつぶんしりょう: 140.131348519g/mol
- どういたいしつりょう: 140.131348519g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 112
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 24.1Ų
N-methyl-8-azabicyclo3.2.1octan-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-223365-0.05g |
N-methyl-8-azabicyclo[3.2.1]octan-3-amine |
1484371-57-4 | 95% | 0.05g |
$407.0 | 2024-06-20 | |
Enamine | EN300-223365-0.5g |
N-methyl-8-azabicyclo[3.2.1]octan-3-amine |
1484371-57-4 | 95% | 0.5g |
$465.0 | 2024-06-20 | |
Enamine | EN300-223365-0.25g |
N-methyl-8-azabicyclo[3.2.1]octan-3-amine |
1484371-57-4 | 95% | 0.25g |
$447.0 | 2024-06-20 | |
Enamine | EN300-223365-10.0g |
N-methyl-8-azabicyclo[3.2.1]octan-3-amine |
1484371-57-4 | 95% | 10.0g |
$2085.0 | 2024-06-20 | |
Enamine | EN300-223365-0.1g |
N-methyl-8-azabicyclo[3.2.1]octan-3-amine |
1484371-57-4 | 95% | 0.1g |
$427.0 | 2024-06-20 | |
Enamine | EN300-223365-1g |
N-methyl-8-azabicyclo[3.2.1]octan-3-amine |
1484371-57-4 | 1g |
$485.0 | 2023-09-15 | ||
Enamine | EN300-223365-5.0g |
N-methyl-8-azabicyclo[3.2.1]octan-3-amine |
1484371-57-4 | 95% | 5.0g |
$1406.0 | 2024-06-20 | |
Enamine | EN300-223365-1.0g |
N-methyl-8-azabicyclo[3.2.1]octan-3-amine |
1484371-57-4 | 95% | 1.0g |
$485.0 | 2024-06-20 | |
Enamine | EN300-223365-2.5g |
N-methyl-8-azabicyclo[3.2.1]octan-3-amine |
1484371-57-4 | 95% | 2.5g |
$949.0 | 2024-06-20 | |
Enamine | EN300-223365-5g |
N-methyl-8-azabicyclo[3.2.1]octan-3-amine |
1484371-57-4 | 5g |
$1406.0 | 2023-09-15 |
N-methyl-8-azabicyclo3.2.1octan-3-amine 関連文献
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
N-methyl-8-azabicyclo3.2.1octan-3-amineに関する追加情報
N-Methyl-8-Azabicyclo[3.2.1]Octan-3-Amine: A Comprehensive Overview
The compound N-Methyl-8-Azabicyclo[3.2.1]Octan-3-Amine, identified by the CAS number 1484371-57-4, is a fascinating molecule with a unique bicyclic structure that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the class of bicyclic amines, which are known for their structural rigidity and potential applications in drug design and catalysis.
Recent studies have highlighted the importance of bicyclic amines in the development of bioactive molecules. The 8-Azabicyclo[3.2.1]octane framework, in particular, has been shown to exhibit interesting pharmacokinetic properties, making it a valuable scaffold for drug discovery efforts. Researchers have explored the synthesis of this compound through various methods, including ring-closing metathesis and stepwise cyclization strategies, which have improved the efficiency and scalability of its production.
The structural features of N-Methyl-8-Azabicyclo[3.2.1]Octan-3-Amine contribute to its unique reactivity and selectivity in chemical reactions. The methyl group at the nitrogen atom introduces steric effects that can influence the molecule's interaction with biological targets, such as enzymes or receptors. This property has been leveraged in the design of inhibitors for various enzyme classes, including kinases and proteases.
In terms of applications, this compound has found utility in asymmetric catalysis due to its ability to act as a chiral ligand in transition metal complexes. Recent advancements in this area have demonstrated its effectiveness in promoting enantioselective reactions, which are critical for the synthesis of chiral pharmaceuticals.
The synthesis of N-Methyl-8-Azabicyclo[3.2.1]Octan-3-Amine involves a series of well-defined steps that ensure high purity and yield. One notable approach involves the use of ring-closing metathesis (RCM) with Grubbs catalysts, which facilitates the formation of the bicyclic framework from appropriately substituted dienes or trienes.
Moreover, computational studies have provided insights into the electronic properties and conformational flexibility of this compound. These studies have been instrumental in predicting its behavior in different chemical environments and guiding experimental designs for further optimization.
In conclusion, N-Methyl-8-Azabicyclo[3.2.1]Octan-3-Amine represents a versatile building block with promising applications across multiple disciplines. Its continued exploration will undoubtedly lead to new discoveries and innovations in both academic research and industrial settings.
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